molecular formula C3H4BrF3 B1273104 2-Bromo-1,1,1-trifluoropropane CAS No. 421-46-5

2-Bromo-1,1,1-trifluoropropane

Cat. No.: B1273104
CAS No.: 421-46-5
M. Wt: 176.96 g/mol
InChI Key: WJFIVNWCJZUQMI-UHFFFAOYSA-N
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Description

2-Bromo-1,1,1-trifluoropropane is an organic compound with the molecular formula C₃H₄BrF₃. It is a halogenated hydrocarbon, characterized by the presence of bromine and fluorine atoms. This compound is known for its unique chemical properties and is used in various industrial and research applications .

Scientific Research Applications

2-Bromo-1,1,1-trifluoropropane is utilized in several scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1,1,1-trifluoropropane can be synthesized through the addition of anhydrous hydrogen bromide to 3,3,3-trifluoropropene in the presence of an activated carbon catalyst. The reaction is typically carried out at elevated temperatures ranging from 150°C to 800°C .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes, with a focus on optimizing yield and selectivity. The use of activated carbon as a catalyst ensures high conversion rates and economic efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,1,1-trifluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Addition Reactions: The compound can participate in addition reactions with various reagents.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromo-1,1,1-trifluoropropane involves its interaction with molecular targets through substitution and addition reactions. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromo-1,1,1-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrF3/c1-2(4)3(5,6)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFIVNWCJZUQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382013
Record name 2-Bromo-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421-46-5
Record name 2-Bromo-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the solvolysis of 2-Bromo-1,1,1-trifluoropropane?

A1: Solvolysis reactions, where a solvent acts as a nucleophile, are fundamental in organic chemistry. Studying the solvolysis of this compound provides insights into:

  • Structure-Reactivity Relationships (SAR): Investigating the influence of substituents on the reaction rate and product distribution helps establish how structural modifications impact reactivity. This is crucial for designing new synthetic routes and understanding the behavior of similar compounds. []

Q2: How is this compound used in the synthesis of (trifluoromethyl)oxirane?

A2: this compound serves as a key starting material in a novel synthetic route for (trifluoromethyl)oxirane. [] While the specific details of this method are not provided in the abstract, it likely involves a cyclization reaction where the bromine atom and a neighboring hydrogen are eliminated, leading to the formation of the oxirane ring.

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